4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-
Description
4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- (CAS: 190843-93-7, molecular formula: C₂₄H₂₂O₄) is a polycyclic aromatic compound featuring a pyrenetetrone core substituted with two tert-butyl (1,1-dimethylethyl) groups at the 2 and 7 positions . The pyrenetetrone backbone consists of four ketone groups, which confer electron-deficient properties, making the compound suitable for applications in conductive polymers and energy storage devices. For example, it has been utilized in asymmetric supercapacitors due to its pseudocapacitive behavior when functionalized with graphene composites . The tert-butyl groups enhance solubility and steric stability, preventing aggregation in polymer matrices .
Properties
IUPAC Name |
2,7-ditert-butylpyrene-4,5,9,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-23(2,3)11-7-13-17-14(8-11)20(26)22(28)16-10-12(24(4,5)6)9-15(18(16)17)21(27)19(13)25/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHKMVKSHVDGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC(=CC(=C43)C(=O)C2=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441605 | |
| Record name | 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190843-93-7 | |
| Record name | 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-
Key Synthetic Strategies
Friedel-Crafts Alkylation for 2,7-tert-Butyl Substitution
- Friedel-Crafts alkylation of pyrene using tert-butyl chloride and aluminum chloride is an effective method to introduce tert-butyl groups at the 2,7-positions with high regioselectivity and yield.
- This reaction proceeds under thermodynamic control, favoring the 2,7-substitution pattern due to steric and electronic effects.
- Using other alkyl chlorides such as isopropyl chloride leads to a mixture of isomers, demonstrating the unique suitability of tert-butyl groups for this regioselectivity.
Bromination at 4,5,9,10-Positions and Subsequent Oxidation
- The 4,5,9,10-positions can be selectively brominated using bromine and iron(III) salts in the presence of bulky tert-butyl groups at 2,7-positions.
- The resulting tetrabromo intermediate can be converted into the tetraketone by oxidative methods.
- This stepwise approach allows for controlled functionalization and oxidation at the desired positions.
Multi-step Synthesis via Thiocyclophane Intermediates (Historical Method)
- Earlier methods involved constructing thiocyclophane intermediates followed by sulfur extrusion and oxidation to obtain 2,7-dihydroxylpyrene derivatives.
- Attempts to convert these intermediates into diketones were largely unsuccessful, limiting the utility of this approach.
Partial Hydrogenation and Rearomatization
- Partial hydrogenation of pyrene to disrupt the nodal plane allows bromination at the 2,7-positions.
- Rearomatization by bromine in carbon disulfide regenerates the aromatic system with bromine substituents at 2,7, which are useful precursors for further functionalization.
Transition Metal Catalyzed C-H Activation
Novel Synthetic Route via Ullmann Coupling and Oxidation (Patent CN102617317A)
A recent patented method provides an efficient and mild two-step synthesis of pyrene-4,5,9,10-tetraketone derivatives, including the 2,7-bis(1,1-dimethylethyl) substituted compound:
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1. Preparation of 2,2',6,6'-tetramethyl ester biphenyl | Reflux 2,2',6,6'-tetramethyl ester biphenyl with sodium metal in toluene under nitrogen atmosphere for 2-4 hours | Reflux in toluene, N2 atmosphere | 78% |
| 2. Oxidation to pyrene-4,5,9,10-tetraketone | Acidification, followed by oxidation with cobalt bis-salicylamide catalyst under oxygen atmosphere at room temp, stirring overnight | 20°C, 12 hours, 200 rpm stirring | 68% |
- This method uses inexpensive reagents such as sodium metal, copper powder (for Ullmann coupling), and cobalt bis-salicylamide as the oxidation catalyst.
- The reactions proceed under mild conditions with high conversion rates and ease of purification.
- The approach overcomes limitations of previous methods that required expensive noble metals or harsh oxidants and had low yields.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation + Bromination + Oxidation | tert-butyl chloride, AlCl3, Br2, Fe(III) salts | Electrophilic substitution, oxidation | High regioselectivity at 2,7 and 4,5,9,10 positions | Multi-step, requires careful control | Moderate to high |
| Thiocyclophane Intermediate Route | sulfur extrusion, oxidation reagents | Multi-step synthesis | Conceptually interesting | Low yield, failed diketone formation | Low |
| Partial Hydrogenation + Bromination + Rearomatization | H2, Pd/C, Br2 | Reduction, electrophilic substitution | Enables 2,7 functionalization | Multi-step, complex | Moderate |
| Iridium-Catalyzed C-H Borylation + Coupling | Ir catalyst, bipyridyl ligand | C-H activation, cross-coupling | Direct functionalization, versatile | Requires expensive catalysts | Moderate |
| Ullmann Coupling + Cobalt-Catalyzed Oxidation (Patent) | Sodium metal, copper powder, cobalt bis-salicylamide | Coupling, oxidation | Mild conditions, inexpensive reagents, high yield | Patent protected, two-step only | 68-78% |
Detailed Research Findings and Analysis
- The Friedel-Crafts alkylation method is well-established for installing bulky tert-butyl groups at 2,7-positions, which is critical to stabilize the pyrene core and direct subsequent bromination at 4,5,9,10-positions.
- Bromination using bromine and iron(III) salts selectively targets the 4,5,9,10-positions due to electronic and steric effects imparted by the 2,7-tert-butyl groups.
- The Ullmann coupling and cobalt-catalyzed oxidation route reported in patent CN102617317A offers a significant improvement in terms of reagent cost, reaction conditions, and yield compared to traditional ruthenium-catalyzed or chromium-based oxidation methods.
- Transition metal catalyzed C-H activation represents a modern approach enabling direct functionalization without pre-functionalized intermediates, though it requires expensive catalysts and is less common for large-scale synthesis.
- Overall, the combination of Friedel-Crafts alkylation for 2,7-substitution followed by selective bromination and oxidation remains the most practical and scalable approach, complemented by newer catalytic methods and the patented Ullmann coupling route for specialized applications.
Chemical Reactions Analysis
Types of Reactions
4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions where the tert-butyl groups or ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized polycyclic aromatic compounds, while reduction can yield alcohol derivatives .
Scientific Research Applications
Organic Electronics
4,5,9,10-Pyrenetetrone has been investigated for its potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its strong absorption properties in the UV-visible region make it suitable for light-harvesting applications.
- Case Study : Research indicates that incorporating pyrenetetrone derivatives into polymer matrices enhances the efficiency of OLEDs by improving charge transport and light emission characteristics .
Photochemistry
The compound exhibits interesting photochemical behavior due to its extended π-conjugation system. It can participate in singlet fission processes, where one photon generates two excitons.
- Research Findings : Studies have shown that derivatives of pyrenetetrone can significantly enhance the efficiency of solar cells by facilitating exciton dissociation and improving charge separation .
Material Science
In material science, 4,5,9,10-Pyrenetetrone is utilized as a building block for developing new materials with tailored properties for applications in sensors and nanotechnology.
- Example Application : The compound has been used to synthesize novel polymeric materials that exhibit enhanced thermal stability and mechanical properties suitable for high-performance applications .
Data Table of Applications
Mechanism of Action
The mechanism of action of 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. In combination with carbon nanomaterials such as carbon nanotubes or graphene, it exhibits high utility of active sites by forming polymers, immobilizing with carbon nanomaterials, changing polarity to form salts, and optimizing electrolytes . These interactions enhance its performance in applications such as batteries and photovoltaic devices.
Comparison with Similar Compounds
Key Differences :
- The pyrenetetrone core in the target compound enables redox activity and electrical conductivity, unlike the phenolic derivatives, which lack conjugated π-systems .
- Phenolic compounds are more hydrophilic due to hydroxyl groups, whereas the pyrenetetrone derivative’s ketones and bulky tert-butyl groups enhance hydrophobicity .
Table 1. Structural and Functional Comparison with Phenolic Derivatives
Pyrene-Based Derivatives
2,7-Di-tert-butylpyrene (CAS: 24300-91-2, molecular formula: C₂₄H₂₆) is structurally analogous but lacks the tetrone functional groups . This compound’s unmodified pyrene core allows for strong π-π stacking, making it useful in organic electronics and fluorescence-based applications. However, the absence of electron-withdrawing ketones limits its redox activity compared to the pyrenetetrone derivative .
Table 2. Comparison with Pyrene Derivatives
Other tert-Butyl-Substituted Compounds
- 9H-Xanthene-4-carboxaldehyde, 2,7-bis(1,1-dimethylethyl)-9,9-dimethyl (CAS: 650599-76-1): Features a xanthene core with tert-butyl groups. Its aldehyde functionality enables use in synthetic chemistry, but its applications differ significantly from the pyrenetetrone derivative .
- Acridine, 2,7-bis(1,1-dimethylethyl)-9,10-dihydro (CAS: 2415242-98-5): A nitrogen-containing heterocycle with tert-butyl groups. Used in studies of magnetic properties due to its stable radical behavior, contrasting with the pyrenetetrone’s electrochemical focus .
Biological Activity
4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- (CAS Number: 190843-93-7) is a polycyclic aromatic compound with significant potential in various biological applications. This article reviews its biological activity based on diverse research findings and case studies.
- Molecular Formula : C24H22O4
- Molecular Weight : 374.429 g/mol
- LogP : 3.447
- Physical State : Solid (yellow to orange powder)
- Purity : >95% (HPLC)
Research indicates that 4,5,9,10-Pyrenetetrone acts as an electron donor and acceptor in various biochemical reactions. Its structure allows it to participate in redox processes, which are crucial for its biological activity. The compound's ability to form covalent organic frameworks (COFs) enhances its utility in electrochemical applications, particularly in lithium-ion batteries and organic photovoltaic devices .
Antioxidant Properties
Studies have demonstrated that compounds similar to pyrenetetrone exhibit antioxidant activity by scavenging free radicals. This property is essential in mitigating oxidative stress-related diseases. The antioxidant capacity of pyrene derivatives has been attributed to their ability to donate electrons and stabilize free radicals .
Anticancer Activity
Research has highlighted the potential of pyrene derivatives in cancer therapy. For instance:
- A study showed that pyrene-based compounds could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .
- Another investigation indicated that these compounds could inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival.
Electrochemical Applications
The unique electronic properties of 4,5,9,10-Pyrenetetrone make it a candidate for use in electrochemical sensors and energy storage devices:
- It has been incorporated into COFs that demonstrate high conductivity and stability for use as electrode materials in batteries .
- The compound's redox-active nature allows it to participate effectively in charge transfer processes.
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
